molecular formula C16H14O4 B3087952 7,4'-Dihydroxyhomoisoflavanone CAS No. 1178893-64-5

7,4'-Dihydroxyhomoisoflavanone

Cat. No. B3087952
CAS RN: 1178893-64-5
M. Wt: 270.28 g/mol
InChI Key: KKCLNMWDNUQXPP-UHFFFAOYSA-N
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Description

7,4’-Dihydroxyhomoisoflavanone is a type of flavonoid with a molecular weight of 270.3 . It is a solid powder in physical form .


Molecular Structure Analysis

The molecular formula of 7,4’-Dihydroxyhomoisoflavanone is C16H14O4 . It is a type of flavonoid, which is a class of compounds characterized by a 2-phenyl-3,4-dihydro-2H-1-benzopyran bearing a ketone at the carbon C3 .


Physical And Chemical Properties Analysis

7,4’-Dihydroxyhomoisoflavanone is a solid powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Antiadipogenic Activity

7,4’-Dihydroxyhomoisoflavanone has been isolated from the rhizomes of Anemarrhena asphodeloides, a plant traditionally used in herbal medicine . This compound exhibited a moderate inhibitory effect on the differentiation of pre-adipocyte 3T3-L1 cells . This suggests potential applications in the treatment of obesity and related metabolic disorders.

Natural Product Chemistry

The compound is a minor phenolic constituent of the Anemarrhena asphodeloides rhizome . Its isolation and identification contribute to the understanding of the chemical composition of this plant, which could have implications for its use in traditional medicine.

Pharmacognosy

As a constituent of Anemarrhena asphodeloides, 7,4’-Dihydroxyhomoisoflavanone contributes to the pharmacological properties of this plant . Further research could explore its specific effects and potential medicinal uses.

Mechanism of Action

Target of Action

7,4’-Dihydroxyhomoisoflavanone is a natural compound that exhibits potent antibacterial properties . Its primary targets are bacterial organisms, particularly Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . These bacteria are common causes of various infections, and MRSA is known for its resistance to many antibiotics.

Mode of Action

It is known that many flavonoids, the class of compounds to which 7,4’-dihydroxyhomoisoflavanone belongs, interfere with bacterial cell functions, leading to their death

Biochemical Pathways

Flavonoids are known to affect multiple biochemical pathways in bacteria, leading to their death . These may include disruption of bacterial cell wall synthesis, inhibition of bacterial enzymes, and interference with bacterial DNA replication .

Pharmacokinetics

Flavonoids in general are known to have variable bioavailability due to factors such as their metabolism in the liver and their interaction with the gut microbiota .

Result of Action

The primary result of the action of 7,4’-Dihydroxyhomoisoflavanone is the inhibition of bacterial growth, particularly of Staphylococcus aureus and MRSA . This leads to a decrease in the severity of infections caused by these bacteria.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7,4’-Dihydroxyhomoisoflavanone. For example, the presence of other compounds in the environment can affect its absorption and metabolism, thereby influencing its bioavailability . Additionally, the pH and temperature of the environment can affect the stability of 7,4’-Dihydroxyhomoisoflavanone.

properties

IUPAC Name

7-hydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-6,8,11,17-18H,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCLNMWDNUQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,4'-Dihydroxyhomoisoflavanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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